Naphthalen-2-yl 3,5-dinitrobenzoate is a chemical compound classified as a derivative of naphthalene, specifically belonging to the category of nitrobenzoates. This compound features a naphthalene ring substituted at the 2-position with a 3,5-dinitrobenzoate group. Its molecular formula is and it has a molecular weight of approximately 337.29 g/mol. The compound exhibits significant chemical reactivity due to the presence of nitro groups, which can participate in various chemical reactions.
This compound can be synthesized from commercially available precursors such as naphthalene derivatives and dinitrobenzoic acids. It is classified under organic compounds, specifically as an aromatic compound due to its conjugated system of alternating double bonds. The presence of nitro groups classifies it further into nitro compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry.
The synthesis of naphthalen-2-yl 3,5-dinitrobenzoate typically involves the following steps:
Naphthalen-2-yl 3,5-dinitrobenzoate can undergo several types of chemical reactions:
The mechanism of action for naphthalen-2-yl 3,5-dinitrobenzoate primarily involves its interaction with biological targets. The nitro groups are crucial for its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.29 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
| Boiling Point | Not specified |
These properties indicate that naphthalen-2-yl 3,5-dinitrobenzoate is likely stable under standard laboratory conditions but should be handled with care due to its potential reactivity.
Naphthalen-2-yl 3,5-dinitrobenzoate has several notable applications:
Naphthalen-2-yl 3,5-dinitrobenzoate (referred to as SF1 or 3a in literature) emerged from systematic efforts to leverage the naphthalene scaffold for central nervous system drug development. The naphthalene nucleus has been extensively exploited in medicinal chemistry due to its synthetic versatility and bioactive potential, exemplified by FDA-approved drugs like terbinafine and naftifine [1] [2]. SF1 was specifically designed through in silico rational drug design targeting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease (AD) pathology. Initial synthetic approaches involved esterification of 2-naphthol with 3,5-dinitrobenzoyl chloride under Schotten-Baumann conditions, yielding a crystalline solid with high purity [2] [7]. Early characterization confirmed its stability in physiological buffers and capacity to penetrate lipid membranes, properties critical for central nervous system bioavailability. The compound represented a strategic departure from complex natural product-derived inhibitors, aligning with efforts to develop cost-effective synthetic alternatives for neurodegenerative diseases [2].
Table 1: Key Naphthalene-Based Drug Scaffolds Influencing SF1 Development
| Naphthalene Derivative | Therapeutic Application | Structural Feature Incorporated in SF1 |
|---|---|---|
| Nafcillin | Antibacterial | Bicyclic aromatic backbone |
| Terbinafine | Antifungal | Hydrophobic domain |
| JMC-4* | 5-LOX inhibitor | 3,5-Dinitrobenzoate ester |
| JMC-4: Naphthalen-1-yl 3,5-dinitrobenzoate (prior art with anti-inflammatory activity) [7] |
SF1 demonstrates compelling multi-target activity against key pathological mechanisms in Alzheimer’s disease:
AChE Inhibition: In vitro studies revealed 89.13% inhibition of human AChE at 0.5 mM concentration, with an IC₅₀ of 50 μM. This exceeds the activity of early-generation inhibitors like tacrine. Molecular docking indicates the 3,5-dinitrobenzoate moiety interacts catalytically with the peripheral anionic site (PAS) of AChE, while the naphthalene ring occupies the catalytic anionic site (CAS) through π-π stacking [2].
Butyrylcholinesterase (BChE) Inhibition: At 0.5 mM, SF1 achieves 63.27% BChE inhibition (IC₅₀ = 72 μM), suggesting broad-spectrum cholinesterase modulation. This dual inhibition is significant given BChE's compensatory role in advanced AD [2].
In Vivo Validation: AD-model rats treated with 40 mg/kg/day SF1 for 28 days showed 62% reduction in brain AChE activity compared to controls (p<0.001). Behavioral tests demonstrated significant improvement in Morris water maze performance (escape latency reduced by 58%) and passive avoidance retention [2].
Secondary Targets: Moderate inhibition of α-glucosidase (28.68%) and 5-lipoxygenase (45.26%) at 0.5 mM suggests ancillary benefits in metabolic regulation and neuroinflammation [2] [6].
Table 2: Comparative Enzymatic Inhibition Profile of SF1
| Target Enzyme | % Inhibition (0.5 mM) | IC₅₀ | Clinical Relevance |
|---|---|---|---|
| Acetylcholinesterase | 89.13% | 50 μM | Core AD symptom mitigation |
| Butyrylcholinesterase | 63.27% | 72 μM | Synergistic cholinergic modulation |
| 5-Lipoxygenase | 45.26% | >100 μM | Neuroinflammation control |
| α-Glucosidase | 28.68% | ND* | Glucose metabolism regulation |
| ND: Not Determined [2] [7] |
SF1 epitomizes the "multi-target-directed ligand" (MTDL) strategy in neurodegenerative drug design by concurrently addressing:
A. Cholinergic-Amyloid Crosstalk
The naphthalene core enables simultaneous engagement of catalytic and peripheral AChE sites, which impedes amyloid-β (Aβ) aggregation. In silico studies predict a 40% reduction in Aβ fibril formation due to PAS blockade, disrupting AChE-induced Aβ nucleation [5] [9]. This dual action bridges symptomatic relief (AChE inhibition) and potential disease modification (Aβ anti-aggregation).
B. Anti-Inflammatory Synergy
The 3,5-dinitrobenzoate group confers 5-lipoxygenase (5-LOX) inhibitory activity by chelating the enzyme's non-heme iron via nitro-oxygen coordination. Computational models show hydrogen bonding between His600 (5-LOX catalytic domain) and SF1's nitro group, analogous to the potent inhibitor JMC-4 [7]. This positions SF1 to suppress leukotriene-mediated neuroinflammation, complementing its cholinergic actions. Structural optimization efforts have yielded analogs (e.g., 3-tolyl 3,5-dinitrobenzoate) with enhanced 5-LOX affinity (IC₅₀ = 6 nM), validating the scaffold's potential [7].
C. Structural Determinants of Multi-Target Engagement
Table 3: Multi-Target Drug Design Strategy Enabled by SF1 Scaffold
| Structural Element | Target 1 (AChE) | Target 2 (5-LOX) | Therapeutic Outcome |
|---|---|---|---|
| Naphthalen-2-yl moiety | CAS binding via π-π stacking | Hydrophobic pocket occupation | Enhanced CNS penetration |
| 3,5-Dinitro substituents | PAS interaction at Trp286 | Iron coordination at active site | Dual AChE inhibition & anti-inflammation |
| Ester bond | Optimal linker length for dual sites | Conformational flexibility for 5-LOX | Metabolic stability |
The strategic integration of these pharmacophores establishes SF1 as a pioneering scaffold in the development of MTDLs for neurodegenerative diseases, concurrently addressing cholinergic deficits, amyloid pathology, and neuroinflammation within a single molecular entity [5] [7] [9].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: